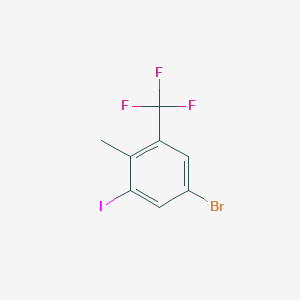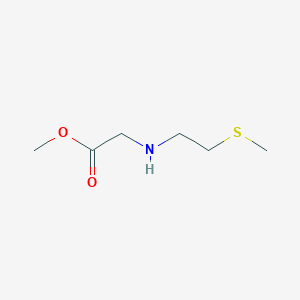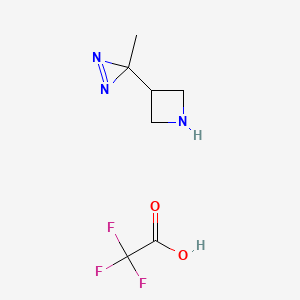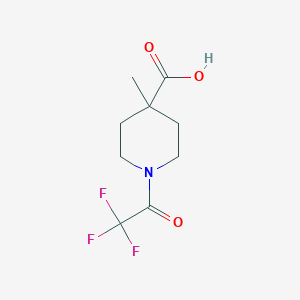
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF3I. It is a halogenated benzene derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the halogenation of a suitable benzene precursor. For example, starting with 2-methyl-3-(trifluoromethyl)benzene, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). Subsequent iodination can be performed using iodine (I2) and an oxidizing agent like nitric acid (HNO3) or hydrogen peroxide (H2O2) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3) are commonly employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound with the trifluoromethyl group retained on the benzene ring .
Wissenschaftliche Forschungsanwendungen
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene has several scientific research applications:
Biology: The compound can be used in the study of halogenated benzene derivatives’ biological activity and their interactions with biological targets.
Medicine: Research into potential therapeutic applications, including the development of new drugs with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene involves its interaction with molecular targets through its halogen atoms and trifluoromethyl group. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The exact pathways and molecular targets depend on the specific application and the nature of the reactions involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodo-1-methyl-3-(trifluoromethyl)benzene: A closely related compound with similar halogenation patterns.
1-Iodo-3,5-bis(trifluoromethyl)benzene: Another halogenated benzene derivative with two trifluoromethyl groups.
Uniqueness
5-Bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene is unique due to its specific arrangement of bromine, iodine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research studies .
Eigenschaften
Molekularformel |
C8H5BrF3I |
|---|---|
Molekulargewicht |
364.93 g/mol |
IUPAC-Name |
5-bromo-1-iodo-2-methyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H5BrF3I/c1-4-6(8(10,11)12)2-5(9)3-7(4)13/h2-3H,1H3 |
InChI-Schlüssel |
VRBGCKJOYKQZSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1I)Br)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S)-2-nitroso-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol](/img/structure/B13507579.png)

![6-(2-methyl-3-oxo-2,3-dihydro-1H-isoindol-5-yl)-3-{1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-4-yl}pyridine-2-carbonitrile](/img/structure/B13507598.png)



![1-{4-[(Piperidin-4-yl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B13507618.png)


![N-[2-amino-1-(naphthalen-2-yl)ethyl]-2-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)acetamide hydrochloride](/img/structure/B13507627.png)




